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molecular formula C12H12ClNO3 B3244914 Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate CAS No. 164083-69-6

Methyl 2-(2-chloro-5-methoxy-1H-indol-3-yl)acetate

Cat. No. B3244914
M. Wt: 253.68 g/mol
InChI Key: HKZMTOBSRSHZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252084B1

Procedure details

2-Chloro-5-methoxy-1H-indole-3-acetic acid methyl ester. Cooling with a dry ice-ethanol bath, 20 mL (0.026 mol) of 1.3M sec-butyl lithium/cyclohexane was added to 5.1 g (0.025 mol) of 1-dimethylaminomethyl-5-methoxy-1H-indole in 100 mL of THF keeping the temperature below −50° C. The cooling bath was removed and the temperature allowed to reach 0° C. and the bath then replaced. At −60° C., 3.32 mL (0.026 mol) of benzenesulfonyl chloride in 10 mL of THF was added, stirred 0.3 hours, the bath removed, and the temperature allowed to reach 20° C. over 1 hour. To this mixture was added 100 mL of 1N HCl and 50 mL of EtOAc and the mixture stirred for 20 hours. After making basic with 5N NaOH, the EtOAc layer was separated, washed with water, dried (Na2SO4), and concentrated at reduced pressure. The residue was chromatographed on silica eluting with toluene to give 1.37 g (29% yield) of crude 2-chloro-5-methoxy-1H-indole. To this material (7.55 mmol) in 30 mL of THF was added 4.7 mL (7.55 mmol) of 1.6M n-butyl lithium/hexane keeping the temperature below 10° C. with an ethanol-ice bath. After 0.25 h, 7.55 mL (7.55 mmol) of 1M ZnCl2/ether was added, stirred 2 hours, concentrated at reduced pressure, and 40 mL of toluene added followed by 0.72 mL (7.55 mmol) of methyl 2-bromoacetate. The mixture was stirred for 16 hours, warmed at 76° C. for 4 h, cooled, and 50 mL of 1N HCl and 40 mL of EtOAc added. After 0.5 hour, the organic layer was separated, dried(Na2SO4), and concentrated at reduced pressure. The residue was chromatographed on silica and eluted with a solvent gradient (toluene→20% EtOAc/toluene) to give 0.79 g (41% yield) of 2-chloro-5-methoxy-1H-indole-3-acetic acid methyl ester, as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sec-butyl lithium cyclohexane
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
3.32 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(=O)C[C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:14][CH3:15])[CH:12]=2)[NH:7][C:6]=1[Cl:16].C([Li])(CC)C.C1CCCCC1.CN(CN1C2C(=CC(OC)=CC=2)C=C1)C.C1(S(Cl)(=O)=O)C=CC=CC=1>C1COCC1>[Cl:16][C:6]1[NH:7][C:8]2[C:13]([CH:5]=1)=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=C(NC2=CC=C(C=C12)OC)Cl)=O
Step Two
Name
sec-butyl lithium cyclohexane
Quantity
20 mL
Type
reactant
Smiles
C(C)(CC)[Li].C1CCCCC1
Name
Quantity
5.1 g
Type
reactant
Smiles
CN(C)CN1C=CC2=CC(=CC=C12)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.32 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred 0.3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling with a dry ice-ethanol bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
to reach 0° C.
CUSTOM
Type
CUSTOM
Details
the bath removed
WAIT
Type
WAIT
Details
to reach 20° C. over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To this mixture was added 100 mL of 1N HCl and 50 mL of EtOAc
STIRRING
Type
STIRRING
Details
the mixture stirred for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the EtOAc layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica eluting with toluene

Outcomes

Product
Details
Reaction Time
0.3 h
Name
Type
product
Smiles
ClC=1NC2=CC=C(C=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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